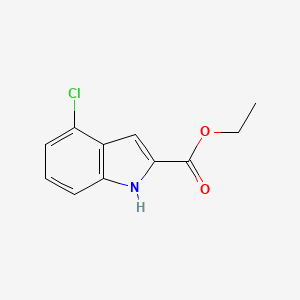

Ethyl 4-chloro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNVSPGTJSGNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454314 | |

| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-46-8 | |

| Record name | Ethyl 4-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold, serves as a pivotal building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the chloro substituent on the benzene ring and the ester functionality at the 2-position, make it a versatile precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and its emerging role in medicinal chemistry and drug development. Understanding the nuances of this compound is critical for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough characterization of this compound is fundamental for its effective use in synthesis and for quality control. The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 53590-46-8 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |

| Molecular Weight | 223.66 g/mol | [1] |

| Appearance | Faint beige or pale-yellow powder/solid | [1][3] |

| Melting Point | 168-170 °C | [1] |

| Boiling Point (Predicted) | 375.0 ± 22.0 °C | [1] |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.45 (br s, 1H, NH), 7.33 (d, J=7.0 Hz, 1H), 7.32 (dd, J=4.5, 1.0 Hz, 1H), 7.23 (t, J=7.5 Hz, 1H), 7.16 (dd, J=7.5, 1.0 Hz, 1H), 4.44 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃).[3]

-

Infrared (IR) (Nujol, cm⁻¹): 3314 (N-H stretch), 2988, 2957, 2925, 2855 (C-H stretch), 1690 (C=O stretch, ester), 1618, 1568, 1525 (C=C stretch, aromatic/indole).[3]

-

Mass Spectrometry: Expected molecular ion peak (M⁺) at m/z = 223.04, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M⁺).

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a multi-step process that often involves the Japp-Klingemann reaction followed by a Fischer indole synthesis. A representative synthetic protocol is detailed below.

Experimental Protocol: Synthesis of this compound[3]

Step 1: Formation of the Phenylhydrazone Intermediate

-

To a stirred solution of ethanol (25 mL) under an argon atmosphere at ambient temperature, add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise.

-

Once the resulting viscous solution has cooled, add diethyl ether (300 mL) followed by diethyl oxalate (13.6 mL, 0.1 mol).

-

After 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn from yellow to dark red.

-

Transfer the reaction mixture to a stoppered conical flask and let it stand at ambient temperature for 4 hours, followed by 65 hours in a refrigerator.

-

Collect the resulting solid by filtration, wash with ether until the filtrate is colorless, and dry under suction. This intermediate is typically used without further purification.

Step 2: Reductive Cyclization (Fischer Indole Synthesis)

-

To a solution of the intermediate from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).

-

Heat the mixture to an external temperature of 90 °C. An exotherm will be observed, with the internal temperature reaching approximately 100 °C.

-

After the exotherm subsides (around 15 minutes), continue heating at 90 °C for an additional 3 hours.

-

Allow the reaction to cool to 45 °C and then pour it into ice-water (500 mL).

-

Extract the mixture with diethyl ether (3 x 400 mL).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL) and 1N HCl (2 x 300 mL).

-

Dry the organic layer over magnesium sulfate, and remove the solvent in vacuo to yield the crude product as a yellow-orange oil.

-

Purify the crude product by dissolving it in dichloromethane and passing it through a short plug of silica gel.

-

Remove the solvent to afford this compound as a pale-yellow solid.

Mechanistic Rationale

The synthesis leverages two classical named reactions. The initial step is a variation of the Japp-Klingemann reaction , which synthesizes hydrazones from β-keto-esters and diazonium salts. In this protocol, an in situ generated carbanion from 2-chloro-6-nitrotoluene and diethyl oxalate effectively acts as the β-keto-ester equivalent. The subsequent step is the Fischer indole synthesis , where the phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring. The iron powder in acetic acid serves as the reducing agent to convert the nitro group to an amino group, which is essential for the cyclization cascade.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that can be selectively manipulated to generate a diverse array of derivatives.

-

N-H Acidity and N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the N-1 position. This is a common strategy to modulate the biological activity of indole-based compounds.[4]

-

Ester Hydrolysis and Amidation: The ethyl ester group can be hydrolyzed under basic conditions (e.g., aqueous KOH) to yield the corresponding 4-chloro-1H-indole-2-carboxylic acid.[4] This carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, DCC) to form a wide range of amide derivatives.[5]

-

Reactions at the C-3 Position: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution reactions, such as the Mannich and Vilsmeier-Haack reactions. These reactions allow for the introduction of aminomethyl and formyl groups, respectively, which can be further elaborated.[6]

-

Hydrazinolysis: The ester functionality can be converted to a carbohydrazide by reacting with hydrazine hydrate. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as thiazoles and pyridazino[4,5-b]indoles.[4][6]

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its halogenated derivatives are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and binding interactions. While specific drugs derived directly from this compound are not yet on the market, this compound and its close analogs are crucial intermediates in the synthesis of various classes of bioactive molecules.

-

Anticancer Agents: Indole-2-carboxamides have been investigated as potent anticancer agents. For instance, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases such as EGFR and CDK2, which are implicated in cancer cell proliferation.[7] Other studies have explored indole-based hybrids as potential treatments for hepatocellular carcinoma.[8]

-

Antiviral Agents: The indole scaffold is a key component of several antiviral drugs. Research has shown that derivatives of indole-2-carboxylate exhibit broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A and Coxsackie B3 virus.[9] Furthermore, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[6]

-

Kinase Inhibitors: The structural motif of indole-2-carboxylate is found in numerous kinase inhibitors. These compounds are designed to target the ATP-binding site of kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.

-

Skin Contact: Causes skin irritation. In case of contact, wash skin thoroughly with soap and water.

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis, coupled with the multiple reactive sites on the indole nucleus and the ester functionality, allows for the generation of diverse molecular architectures. As research into novel therapeutics continues, the strategic use of this and related halogenated indoles will undoubtedly contribute to the discovery of new and effective treatments for a wide range of diseases. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this important chemical entity.

References

- 1. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activity. Among the vast family of indole derivatives, Ethyl 4-chloro-1H-indole-2-carboxylate serves as a critical intermediate in the synthesis of more complex, functionalized molecules targeted for drug discovery.[1][2] Its specific substitution pattern—a chlorine atom at the 4-position and an ethyl ester at the 2-position—offers unique electronic and steric properties that researchers can exploit. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering both established data and field-proven experimental protocols to aid researchers, scientists, and drug development professionals in its handling, characterization, and application.

Section 1: Chemical Identity and Structural Characteristics

A precise understanding of the molecular structure is the foundation for interpreting all other physicochemical data.

-

Chemical Name: this compound[3]

-

Synonyms: 4-Chloro-1H-indole-2-carboxylic acid ethyl ester, Ethyl 4-chloroindole-2-carboxylate[3][4]

-

CAS Number: 53590-46-8[3]

-

Molecular Formula: C₁₁H₁₀ClNO₂[3]

-

Molecular Weight: 223.66 g/mol [3]

A simplified structural representation is challenging in pure DOT language. A proper chemical drawing software is recommended for accurate molecular visualization.

Caption: 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of the title compound. These parameters are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Physical Form | Faint beige powder | [3] |

| Melting Point | 168-170 °C | [3] |

| Boiling Point | 375.0 ± 22.0 °C (Predicted) | [3] |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.11 ± 0.30 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of a chemical compound. The following data provides a unique fingerprint for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies for this compound are indicative of its core structure.[5]

-

νmax (Nujol)/cm⁻¹:

-

3314 cm⁻¹: This sharp peak is characteristic of the N-H stretching vibration of the indole ring, confirming the presence of the secondary amine.

-

1690 cm⁻¹: This strong absorption corresponds to the C=O (carbonyl) stretching of the ethyl ester group. Its position indicates a conjugated ester system.

-

1618, 1568, 1525 cm⁻¹: These absorptions are typical for C=C stretching vibrations within the aromatic and heterocyclic rings.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the hydrogen atom environment in the molecule, confirming the connectivity and stereochemistry.

-

¹H NMR (400 MHz, CDCl₃) δ / ppm: [5]

-

1.43 (3H, t, J = 7 Hz): This triplet signal with an integration of 3 protons corresponds to the methyl (-CH₃) group of the ethyl ester. The triplet splitting pattern arises from coupling to the adjacent methylene (-CH₂-) group.

-

4.44 (2H, q, J = 7 Hz): This quartet, integrating to 2 protons, is assigned to the methylene (-O-CH₂-) group of the ethyl ester. The quartet pattern is due to coupling with the three protons of the adjacent methyl group.

-

7.16 (1H, dd, J = 7.5, 1 Hz): This doublet of doublets is assigned to one of the protons on the benzene portion of the indole ring.

-

7.23 (1H, t, J = 7.5 Hz): This triplet corresponds to the proton at the C6 position of the indole ring.

-

7.32 (1H, dd, J = 4.5, 1 Hz): This signal is attributed to another aromatic proton.

-

7.33 (1H, d, J = 7 Hz): This doublet represents a proton on the indole ring.

-

~9.0 (1H, br s): A broad singlet, characteristic of the indole N-H proton, is typically observed further downfield (this is an expected region, though not explicitly listed in the provided data). Its chemical shift can be variable and is often concentration-dependent.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₀ClNO₂), the expected exact mass is 223.0399. An Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 223, with a characteristic M+2 peak at m/z 225 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Section 4: Stability and Handling

Proper storage and handling are crucial to maintain the integrity of the compound.

-

Storage: The recommended storage condition is at 2-8°C.[3] This refrigerated temperature helps to minimize degradation over time.

-

Stability: While specific stability data is not extensively published, indole derivatives can be sensitive to light, strong acids, and oxidizing agents. It is advisable to store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidation and degradation.

Section 5: Synthesis and Reactivity Overview

Understanding the synthesis of this compound provides context on potential impurities and informs its use as a reactant. A common synthetic route involves the reaction of 2-chloro-6-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5]

Caption: High-level workflow for the synthesis of the title compound.[5]

This compound's reactivity is centered around the indole N-H, the ester functionality, and the aromatic ring. The N-H can be deprotonated and alkylated, the ester can be hydrolyzed or converted to an amide, and the aromatic ring can undergo further electrophilic substitution, although the existing chloro-substituent will influence the regioselectivity of such reactions.

Section 6: Experimental Protocols

The following protocols describe standard procedures for verifying the physicochemical properties of this compound in a laboratory setting.

Protocol 1: Melting Point Determination

Objective: To verify the melting point range and assess the purity of the compound. A sharp melting range close to the literature value suggests high purity.

Caption: Workflow for experimental melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. A small amount of residual solvent can significantly depress and broaden the melting range.

-

Loading: Load a small amount of the finely powdered sample into a capillary tube, ensuring it is well-packed to a height of 3-5 mm.

-

Heating: Place the tube in a calibrated melting point apparatus. Set a rapid heating ramp to approach the expected melting point (e.g., to 150°C).

-

Observation: Decrease the heating rate to 1-2°C per minute as you near the expected range.

-

Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts. This range is the melting point.

-

Validation: A pure sample should exhibit a sharp melting range (typically < 2°C) that falls within the literature value of 168-170°C.[3]

Protocol 2: Solubility Assessment

Objective: To determine the qualitative solubility of the compound in various common laboratory solvents. This information is critical for designing reaction conditions, purification strategies (crystallization, chromatography), and formulation.

Step-by-Step Methodology:

-

Solvent Selection: Prepare a panel of representative solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Hexanes, DMSO, DMF).

-

Measurement: Add approximately 10 mg of this compound to a small test tube or vial.

-

Titration: Add the selected solvent dropwise (e.g., in 0.1 mL increments) while vortexing or agitating the mixture.

-

Observation: Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: If the solid dissolves completely.

-

Sparingly Soluble: If a significant portion dissolves but some solid remains.

-

Insoluble: If little to no solid dissolves.

-

-

Documentation: Record the results in a table, noting the approximate concentration at which dissolution occurred (e.g., >10 mg/mL). Based on its structure, the compound is expected to be soluble in polar aprotic solvents like DMSO and chlorinated solvents, with lower solubility in nonpolar solvents like hexanes and very low solubility in water.

References

- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]

- 4. 4-chloro-1H-indole-2-carboxylic acid ethyl ester; Ethyl4-Chloro-2-indolecarboxylate; 4-Chlor-indol-2-carbonsaeure-aethylester; 4-chloro-indole-2-carboxylic acid ethyl ester; Ethyl 4-chloroindole-2-carboxylate; 4-Chlor-2-indolcarbonsaeureethylester | Chemrio [chemrio.com]

- 5. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

1H and 13C NMR spectral data of Ethyl 4-chloro-1H-indole-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-chloro-1H-indole-2-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its indole core, functionalized with both an electron-withdrawing chloro group and an ethyl ester moiety, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents.[1] Accurate structural elucidation is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental rationale necessary for confident structural verification. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a framework for interpreting the NMR data of this and related substituted indoles.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the standard IUPAC numbering for the indole ring system is used. The chloro-substituent is at position 4, and the ethyl carboxylate group is at position 2.

Caption: Molecular structure and IUPAC numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is directly dependent on a robust experimental methodology. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to the good solubility of the compound.[2] It is relatively non-polar and its residual proton signal (δ ≈ 7.26 ppm) does not typically overlap with key aromatic signals of the analyte. For observing the N-H proton without exchange issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred alternative.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant line broadening from potential aggregation.

-

Filtration: To remove any particulate matter that can degrade spectral quality (especially shimming), filter the sample through a small plug of glass wool directly into a 5 mm NMR tube.

2. Instrument Setup & Calibration:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic region.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is critical for sharp, symmetrical peaks and high resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~4 seconds, to ensure good digital resolution.

-

Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of most protons between pulses.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons have longer relaxation times, and this delay helps in their observation.

-

Number of Scans: Due to the low natural abundance (1.1%) of ¹³C, a larger number of scans (e.g., 512 to 1024) is required to achieve an adequate signal-to-noise ratio.

References

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of Ethyl 4-chloro-1H-indole-2-carboxylate

Executive Summary

Indole derivatives are a cornerstone of modern medicinal chemistry, serving as scaffolds for a vast array of therapeutic agents.[1][2][3] Ethyl 4-chloro-1H-indole-2-carboxylate is a key heterocyclic building block in this domain, necessitating robust and precise analytical methodologies for its characterization, quantification, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural lists to explain the fundamental causality behind methodological choices. We will cover ionization source selection, chromatographic separation, and a detailed interpretation of mass spectra, including the characteristic isotopic signature and fragmentation patterns derived from tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their analytical protocols for this important class of molecules.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a substituted indole ester. The presence of the chlorine atom, the indole nitrogen, and the ester functional group dictates its chemical reactivity, polarity, and, consequently, its behavior during mass spectrometric analysis. Understanding these properties is the first step in developing a sound analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀ClNO₂ | [4] |

| Molecular Weight | 223.66 g/mol | [4] |

| CAS Number | 53590-46-8 | [5] |

| Appearance | Pale-yellow solid | [4] |

| Structure | Indole ring with a chlorine at C4 and an ethyl carboxylate at C2 |

Significance in Pharmaceutical Research

The indole nucleus is a privileged scaffold in drug discovery, known to interact with numerous biological targets.[2] Indole derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[2][6] this compound often serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, making its unambiguous identification and purity assessment paramount during the drug development lifecycle.[1][7]

Foundational Principles: Selecting the Right Mass Spectrometry Approach

The choice of ionization method is the most critical parameter in MS analysis, as it governs the type and quality of data obtained. The goal is to convert the neutral analyte molecule into a gas-phase ion with high efficiency and minimal unintended degradation.

Ionization Source Selection: A Causal Analysis

-

Electrospray Ionization (ESI): This is the premier "soft" ionization technique for this class of molecule and the recommended starting point for any LC-MS analysis.[8][9]

-

Why it works: ESI is ideal for moderately polar, thermally labile molecules. It applies a high voltage to a liquid sample to create an aerosol of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the basic nitrogen on the indole ring is readily protonated in an acidic mobile phase, leading to the highly stable protonated molecule, [M+H]⁺. This ensures the molecular weight is easily determined.

-

Mode of Operation: Positive ion mode is overwhelmingly preferred to facilitate the formation of [M+H]⁺.

-

-

Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, particularly if the compound were less polar or analyzed in a less polar mobile phase.

-

Electron Ionization (EI): A classic, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS).

-

Applicability: While possible, EI is less ideal for routine analysis of this compound. The high energy (typically 70 eV) used to ionize the molecule by bombarding it with electrons causes extensive fragmentation.[9] This can provide rich structural information but often leads to a weak or entirely absent molecular ion peak, making it difficult to confirm the molecular weight of an unknown.[10] However, the resulting fragmentation pattern is highly reproducible and excellent for library matching.

-

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for trustworthy results. The following protocols are designed as a self-validating system, where each step ensures the integrity of the data generated in the next.

Detailed Experimental Protocol: LC-MS Analysis

1. Standard and Sample Preparation:

- Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.

- Create a working standard solution by diluting the stock solution to 1.0 µg/mL using a 50:50 mixture of the mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- For research samples, ensure the final dilution uses a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

2. Liquid Chromatography (LC) Method:

- Rationale: Reversed-phase HPLC is the method of choice for separating indole derivatives.[12] A C18 column provides excellent retention and separation based on the compound's hydrophobicity. The acidic modifier (formic acid) is crucial for ensuring good peak shape and promoting efficient protonation for ESI-MS.

| LC Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for high-efficiency separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; acidifier for protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase; acidifier for protonation. |

| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient to elute the compound. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |

| Injection Vol. | 2 µL | Minimizes potential for column overload. |

3. Mass Spectrometer (ESI-MS) Parameters:

| MS Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Gas Temperature | 325 °C | Facilitates desolvation of droplets. |

| Gas Flow | 8 L/min | Assists in desolvation. |

| Nebulizer Pressure | 35 psi | Creates a fine aerosol for efficient ionization. |

| Scan Range (Full Scan) | m/z 100 - 400 | Covers the expected molecular ion and key fragments. |

| Collision Energy (MS/MS) | 10-30 eV (ramped) | Energy range to induce characteristic fragmentation. |

Visualization of the Analytical Workflow

References

- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. 53590-46-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. as.uky.edu [as.uky.edu]

- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Blueprint for the Crystallographic Analysis of Ethyl 4-chloro-1H-indole-2-carboxylate

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its structural nuances profoundly influencing biological activity and physical properties. Ethyl 4-chloro-1H-indole-2-carboxylate is a key synthetic intermediate for various therapeutic agents. This guide provides a comprehensive, in-depth methodological blueprint for determining and analyzing its single-crystal X-ray structure. While a public crystal structure for this specific molecule is not available as of this writing, this document outlines the complete workflow, from synthesis and crystallization to data collection and structural refinement. To illustrate the analytical process, crystallographic data from the closely related Ethyl 1H-indole-2-carboxylate is used as a case study. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols required for the rigorous structural elucidation of this important class of molecules.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it a versatile building block for designing molecules that interact with biological targets.[2][3] The precise three-dimensional arrangement of atoms, bond lengths, and angles, which can only be definitively determined through single-crystal X-ray diffraction (SCXRD), is critical for understanding structure-activity relationships (SAR) and for designing new, more effective therapeutic agents.[4][5]

This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of diseases, from cancer to central nervous system disorders and infectious diseases like HIV and tuberculosis.[6][7][8] The chlorine atom at the 4-position significantly influences the molecule's electronic distribution and lipophilicity, which in turn can affect its crystal packing and interaction with target proteins. Therefore, a definitive understanding of its crystal structure is of paramount importance for rational drug design.

Synthesis and Characterization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. This compound can be synthesized via a modified Reissert indole synthesis.

Synthetic Protocol

The synthesis involves a two-step process starting from 2-chloro-6-nitrotoluene.[9]

Step 1: Condensation with Diethyl Oxalate

-

Under an inert argon atmosphere, add potassium tert-butoxide (1.0 equivalent) portionwise to stirred, anhydrous ethanol at ambient temperature.

-

Once the ethoxide solution has cooled, add anhydrous diethyl ether, followed by diethyl oxalate (1.0 equivalent).

-

After stirring for 10 minutes, add 2-chloro-6-nitrotoluene (1.0 equivalent). The solution will turn from yellow to a dark red.

-

Allow the reaction to stand at ambient temperature for 4 hours, then transfer to a refrigerator (approx. 4°C) for 65 hours.

-

Collect the resulting solid product by filtration, wash thoroughly with diethyl ether, and dry. This intermediate is used directly in the next step.

Step 2: Reductive Cyclization

-

Dissolve the intermediate solid from Step 1 (1.0 equivalent) in glacial acetic acid.

-

Add iron powder (3.5 equivalents) and heat the mixture to an external temperature of 90°C. An exotherm will be observed, raising the internal temperature.

-

Maintain the reaction at 90°C for 3 hours after the exotherm subsides.

-

Cool the reaction to 45°C and pour it into an ice-water mixture.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, water, and 1N HCl.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by passing it through a short plug of silica gel using dichloromethane as the eluent to afford this compound as a pale-yellow solid.[9]

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Expected Key Features for this compound |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton.[9] |

| ¹³C NMR | Resonances for the ester carbonyl, the ethyl group carbons, and the eight distinct carbons of the 4-chloroindole core.[10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3314 cm⁻¹), C=O stretching of the ester (around 1690 cm⁻¹), and C-Cl stretching.[9] |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass, along with the characteristic isotopic pattern for a chlorine-containing compound.[10] |

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[11] For small organic molecules like indole derivatives, several methods can be employed.

General Principles and Solvent Selection

The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered crystal lattice. This is typically achieved by preparing a supersaturated solution from which the solute gradually precipitates. The choice of solvent is critical; the ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. Solvent polarity can also influence the resulting crystal habit (e.g., plate-like vs. needle-like).[2][12]

Recommended Crystallization Protocols

Protocol A: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial to create a near-saturated solution.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol B: Vapor Diffusion

-

Create a saturated solution of the compound in a "good" solvent (e.g., acetone).

-

Place this vial, uncapped, inside a larger, sealed chamber (e.g., a beaker sealed with parafilm).

-

In the bottom of the larger chamber, place a volume of a "poor" solvent or "antisolvent" (e.g., hexane), in which the compound is insoluble but which is miscible with the good solvent.

-

Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][13] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The diagram below outlines the standard workflow for a small-molecule SCXRD experiment.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and rotated in a monochromatic X-ray beam. A detector collects the diffraction pattern as a series of images.[4]

-

Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors. This yields a list of reflections with their Miller indices (h,k,l) and intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, revealing the positions of most atoms.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit with the experimental diffraction data.

-

Validation: The final structure is validated for geometric and crystallographic consistency, and the results are prepared in a standard format, the Crystallographic Information File (CIF).

Structural Analysis: An Exemplar Case Study

While the specific crystal structure of this compound is not publicly deposited, we can use the published structure of the parent compound, Ethyl 1H-indole-2-carboxylate , to illustrate the type of detailed analysis that would be performed.[14]

Crystallographic Data for the Exemplar Compound

| Parameter | Ethyl 1H-indole-2-carboxylate[14] |

| Formula | C₁₁H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.867 (2) |

| b (Å) | 18.891 (2) |

| c (Å) | 8.845 (1) |

| β (°) | 104.454 (13) |

| V (ų) | 948.3 (4) |

| Z | 4 |

Molecular Geometry and Conformation

The analysis of the exemplar structure reveals that the core indole ring system is essentially planar, as expected. The ethyl carboxylate substituent would be examined for its orientation relative to the indole plane. Key bond lengths and angles within the indole core would be compared to standard values to identify any strain or unusual electronic effects.

Intermolecular Interactions and Crystal Packing

The defining feature of the Ethyl 1H-indole-2-carboxylate crystal packing is the formation of hydrogen-bonded dimers.[14] The indole N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of a neighboring, centrosymmetrically related molecule. This interaction creates a robust R²₂(10) ring motif.

Caption: Dimer formation via N-H···O hydrogen bonds in indole-2-carboxylates.

These dimers then pack in a herringbone pattern, driven by weaker van der Waals forces and potential C-H···π interactions.[14]

Predicted Influence of the 4-Chloro Substituent

The introduction of a chlorine atom at the C4 position would be expected to introduce several key changes to the crystal structure compared to the unsubstituted exemplar:

-

Electronic Effects: The electron-withdrawing nature of chlorine would polarize the indole ring, potentially strengthening the N-H bond and altering its hydrogen-bonding capability.

-

Steric Effects: The presence of the chloro group may sterically hinder or promote different packing arrangements.

-

Halogen Bonding: The chlorine atom itself could act as a halogen bond donor, participating in Cl···O or Cl···π interactions, which could lead to entirely different supramolecular assemblies (e.g., chains or sheets instead of simple dimers).

-

Packing Density: The heavier chlorine atom would increase the molecular weight and density of the crystal.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of this compound. While the specific crystal structure remains to be determined and published, the protocols and analytical methods described herein represent the gold standard in chemical crystallography.[11] The detailed analysis of the exemplar, Ethyl 1H-indole-2-carboxylate, highlights the critical insights that can be gained from a high-resolution crystal structure, particularly concerning the intermolecular forces that govern solid-state packing.[14]

For drug development professionals, obtaining the crystal structure of the title compound is a critical step. It would provide an empirical basis for computational modeling, aid in the design of derivatives with improved solid-state properties (e.g., solubility, stability), and offer invaluable insights into the potential interactions with biological targets. The scientific community is encouraged to pursue the crystallization and structural determination of this and other key indole intermediates to further enrich our understanding of this vital heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. excillum.com [excillum.com]

- 14. researchgate.net [researchgate.net]

Solubility of Ethyl 4-chloro-1H-indole-2-carboxylate in common lab solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-1H-indole-2-carboxylate in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and drug discovery. Given the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a robust framework for predicting solubility based on fundamental chemical principles and provides a detailed experimental protocol for its empirical determination. This approach empowers researchers to generate reliable data tailored to their specific laboratory conditions and application needs.

Introduction to this compound: A Molecule of Interest

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position and an ethyl ester at the 2-position significantly influences the molecule's physicochemical properties, including its solubility, which is a critical parameter for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions, work-up, and crystallization.

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

-

Biological Screening: Ensuring adequate concentration in assays to determine biological activity.

Understanding the solubility of this compound is, therefore, a foundational requirement for its effective utilization in research and development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 223.66 g/mol | --INVALID-LINK-- |

| Melting Point | 168-170 °C | --INVALID-LINK-- |

| Appearance | Faint beige powder | --INVALID-LINK-- |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can analyze the structure of this compound to predict its behavior in different classes of solvents.

Molecular Structure Analysis:

-

Indole Ring System: The bicyclic aromatic indole core is predominantly nonpolar and capable of π-π stacking interactions.

-

N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.

-

Ethyl Ester Group: The ester functionality introduces polarity and contains oxygen atoms that can act as hydrogen bond acceptors.

-

Chlorine Atom: The chloro-substituent adds to the molecular weight and introduces a slight polar character, but its primary effect is an increase in lipophilicity.

Based on this structure, the molecule possesses both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | These solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar ester and N-H groups of the indole. The overall polarity of these solvents is well-suited to interact with the polar functionalities of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the ester and N-H groups.[3] However, their smaller nonpolar regions compared to the indole ring may limit very high solubility. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | DCM's polarity can interact with the ester and chloro groups. Ethyl acetate can act as a hydrogen bond acceptor and has a polarity that is compatible with the overall molecule. |

| Nonpolar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the indole ring system. However, the overall polarity difference may limit high solubility.[3] |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | As highly nonpolar solvents, hexanes and heptane are unlikely to effectively solvate the polar ester and N-H functionalities of the molecule. |

| Aqueous | Water | Very Low to Insoluble | The large, hydrophobic indole ring and the chloro-substituent will dominate over the polar ester and N-H groups, leading to poor water solubility.[3] |

Experimental Determination of Solubility: A Validated Workflow

The following workflow provides a systematic approach to determining the solubility of this compound.

Caption: A systematic workflow for determining the solubility of a compound.

Detailed Experimental Protocols

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol for Qualitative Solubility Assessment

This rapid screening method provides a general classification of solubility.

-

Preparation: Add approximately 2-5 mg of this compound to a small, clean test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.

-

Mixing: After each addition, vortex the tube vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: No solid particles are visible after adding 1 mL of solvent.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: Little to no solid dissolves.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of equilibrium solubility.

-

Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of solvent (e.g., 1-2 mL) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Data Presentation: A Template for Your Results

Organize your experimentally determined solubility data in a clear, tabular format for easy comparison.

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Dichloromethane (DCM) | Moderately Polar | ||

| Ethyl Acetate | Moderately Polar | ||

| Toluene | Nonpolar Aromatic | ||

| n-Hexane | Nonpolar Aliphatic | ||

| Water | Aqueous |

Conclusion

While public data on the solubility of this compound is scarce, a systematic approach based on chemical principles and empirical determination can provide the necessary insights for its effective use in research and development. The molecule is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and limited solubility in nonpolar and aqueous media. The provided experimental protocols offer a robust framework for validating these predictions and obtaining precise solubility data, which is fundamental to advancing projects involving this important chemical entity.

References

A Deep Dive into the Molecular Architecture and Bio-potential of Ethyl 4-chloro-1H-indole-2-carboxylate: A Theoretical and Computational Guide

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and anti-diabetic properties.[1] This technical guide provides an in-depth exploration of Ethyl 4-chloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold. We delve into its molecular architecture, spectroscopic profile, and electronic properties through a synergistic approach of theoretical and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's characteristics and a robust framework for future investigations.

Introduction: The Significance of the Indole Scaffold

The indole ring system, an aromatic heterocyclic compound, is a privileged scaffold in drug discovery.[1] This is largely due to its ability to mimic the structure of tryptophan, an essential amino acid, thereby interacting with a variety of biological targets. The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents. The introduction of a chlorine atom at the 4-position of the indole ring and an ethyl carboxylate group at the 2-position, as in the case of this compound, is anticipated to significantly modulate its electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity.

Computational Methodology: A Self-Validating System

To ensure the highest degree of scientific integrity, the theoretical and computational protocols described herein are designed as a self-validating system. This is achieved by cross-referencing theoretically predicted data with experimentally obtained results where available, a common practice in computational chemistry to validate the chosen level of theory.

Density Functional Theory (DFT) Calculations

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol for DFT Calculations:

-

Software: Gaussian 09W program package or similar.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used due to its excellent balance of accuracy and computational cost for organic molecules.[2]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen to provide a good description of the electronic structure, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and anions.

-

Geometry Optimization: The molecular geometry is optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the prediction of infrared and Raman spectra.

Diagram of the Computational Workflow:

Caption: A schematic of the computational workflow for the theoretical analysis of this compound.

Molecular Structure and Vibrational Analysis

The optimized molecular geometry provides crucial insights into the molecule's bond lengths, bond angles, and dihedral angles. For the related molecule, Ethyl indole 2-carboxylate, DFT calculations have shown that the indole ring is planar, with the ethyl carboxylate group slightly out of plane.[1] The introduction of a chlorine atom at the 4-position is expected to have a minimal effect on the overall planarity of the indole core but will influence the electronic properties.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint that is highly sensitive to the molecular structure. Theoretical vibrational frequencies, when scaled appropriately, can be used to assign the experimental vibrational bands to specific normal modes of vibration.

Key Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretch | 3300-3500 | A sharp, intense band in the IR spectrum. Its position is sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Multiple weak to medium bands. |

| C-H Stretch (Aliphatic) | 2850-3000 | Bands corresponding to the ethyl group. |

| C=O Stretch | 1680-1720 | A very strong, characteristic band in the IR spectrum from the ester carbonyl group. |

| C=C Stretch (Aromatic) | 1400-1600 | Multiple bands of varying intensity. |

| C-N Stretch | 1200-1350 | Important for identifying the indole ring. |

| C-Cl Stretch | 600-800 | A medium to strong band, indicative of the chloro-substitution. |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from analogous molecules.

Electronic Properties and Reactivity

The electronic properties of a molecule are paramount in determining its reactivity and potential as a drug candidate. These properties can be effectively elucidated through computational analyses such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of the bonding within a molecule.[3] It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions, which are crucial for molecular stability. For indole derivatives, NBO analysis often reveals significant delocalization of the nitrogen lone pair electrons into the aromatic system, contributing to the planarity and aromaticity of the indole ring.[1]

Protocol for NBO Analysis:

-

Perform a DFT calculation as described in section 2.1.

-

Use the NBO 7.0 program or a similar software package integrated with the quantum chemistry software.[4]

-

Analyze the output to identify key donor-acceptor interactions and their stabilization energies (E(2)).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[1]

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting its intermolecular interactions.

-

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

-

Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

-

Green regions: Indicate areas of neutral electrostatic potential.

For this compound, the MEP is expected to show a negative potential around the carbonyl oxygen and the chlorine atom, while the region around the N-H proton will exhibit a positive potential.

Diagram of the Relationship between Electronic Properties and Reactivity:

Caption: The interplay between key electronic properties and the resulting chemical reactivity and biological potential.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protocol for Molecular Docking:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations is used. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use a docking program such as AutoDock or Glide to perform the docking calculations. The program will explore a range of possible conformations and orientations of the ligand within the protein's active site.

-

Analysis of Results: The results are typically ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Given the known biological activities of indole derivatives, potential protein targets for this compound could include enzymes such as cyclooxygenase (COX), kinases, or viral proteins like HIV-1 integrase.[5][6]

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive understanding of this compound. The synergistic use of DFT calculations for structural and electronic property prediction, coupled with molecular docking for exploring potential biological interactions, offers a powerful in-silico approach to guide further experimental research. Future studies should focus on the synthesis and experimental validation of the predicted spectroscopic and electronic properties. Furthermore, in vitro and in vivo biological assays against relevant protein targets identified through molecular docking will be crucial in elucidating the therapeutic potential of this promising indole derivative.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate: A Historical and Mechanistic Perspective

This guide provides a comprehensive overview of the discovery, history, and synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the strategic considerations for its synthesis, offering a comparative analysis of classical methods and a detailed protocol for its most effective preparation.

Introduction: The Significance of the 4-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Halogenated indoles, in particular, offer unique properties due to the influence of the halogen substituent on the molecule's electronic distribution, lipophilicity, and metabolic stability. This compound serves as a crucial intermediate, providing a versatile handle for the construction of more complex molecules, notably in the development of antiviral and anti-inflammatory agents. Its strategic importance lies in the precise placement of the chloro group at the 4-position, a substitution pattern that can be challenging to achieve through conventional methods.

Historical Context & Synthetic Strategy: Fischer vs. Reissert

The synthesis of substituted indoles has been a central theme in organic chemistry for nearly 150 years. Two classical methods, the Fischer and Reissert syntheses, represent the foundational approaches to this challenge. The choice between them is a critical strategic decision dictated by the desired substitution pattern and the availability of starting materials.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[2] While powerful and widely used, the Fischer synthesis presents significant challenges for producing specific, less-favored regioisomers like 4-substituted indoles.

Causality Behind Experimental Choices The primary drawbacks of the Fischer indole synthesis for preparing this compound are:

-

Starting Material Availability: The synthesis would require (3-chlorophenyl)hydrazine. Substituted hydrazines can be unstable, toxic, and their preparation adds complexity to the overall sequence.[3]

-

Regioselectivity Issues: Cyclization of the hydrazone derived from (3-chlorophenyl)hydrazine could potentially lead to a mixture of 4-chloro- and 6-chloroindole products, necessitating difficult chromatographic separation.[4]

-

Harsh Conditions: The reaction often requires high temperatures and strong acids, which can lead to decomposition and low yields, particularly with electronically modified substrates.[4][5]

The Reissert Indole Synthesis (1897)

In 1897, Arnold Reissert developed an alternative route starting from an ortho-nitrotoluene derivative.[6][7] This method involves a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[8][9] For the synthesis of this compound, the Reissert approach offers a more direct and regiochemically controlled pathway.

Causality Behind Experimental Choices The Reissert synthesis is the superior method for this target molecule for several key reasons:

-

Regiochemical Control: The final position of the chloro substituent is unambiguously defined by the starting material, 2-chloro-6-nitrotoluene. This completely avoids the formation of isomeric byproducts.

-

Starting Material Accessibility: Substituted o-nitrotoluenes are generally more stable and accessible than the corresponding substituted arylhydrazines.

-

Versatility: The method is robust and tolerates a variety of substituents on the aromatic ring, making it a reliable choice for producing specifically substituted indoles.[8]

The logical flow from a defined starting material to a single, desired product makes the Reissert synthesis the industrial and laboratory standard for this class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delavirdine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms for the Formation of Ethyl 4-chloro-1H-indole-2-carboxylate

Abstract: This technical guide provides an in-depth analysis of the primary synthetic routes for Ethyl 4-chloro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core reaction mechanisms, field-proven experimental insights, and step-by-step protocols. We will dissect two major synthetic strategies: the classic Fischer Indole Synthesis and a highly efficient reductive cyclization pathway analogous to the Leimgruber-Batcho synthesis. Emphasis is placed on the causality behind experimental choices, mechanistic intricacies, and comparative analysis of the methodologies.

Introduction: The Significance of the 4-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable building block. The presence of the chlorine atom at the 4-position significantly influences the molecule's electronic properties and provides a handle for further functionalization, while the ethyl ester at the 2-position is a versatile group for derivatization into amides, hydrazides, and other functional groups essential for creating diverse chemical libraries for drug discovery. Understanding the fundamental mechanisms of its formation is paramount for process optimization, yield improvement, and the development of novel analogues.

The Archetypal Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable ketone or aldehyde.

For the synthesis of this compound, the key precursors are (3-chlorophenyl)hydrazine and ethyl pyruvate . The placement of the chlorine atom on the phenylhydrazine ring dictates its ultimate position on the indole core.

Core Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-established, multi-step mechanism that showcases several fundamental organic transformations. The choice of a strong Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical, as it catalyzes multiple steps in the sequence.[1][2][3]

Step 1: Phenylhydrazone Formation The synthesis begins with the condensation of (3-chlorophenyl)hydrazine and ethyl pyruvate to form the corresponding phenylhydrazone. This is a standard acid-catalyzed imine formation reaction.

Step 2: Tautomerization to Enehydrazine Under acidic conditions, the phenylhydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets up the molecule for the key bond-forming event.[1][2]